2-Fluoro-4-formyl-3-iodobenzonitrile
Description
2-Fluoro-4-formyl-3-iodobenzonitrile is a halogenated aromatic compound featuring a fluorinated benzene ring substituted with an aldehyde group at position 4, an iodine atom at position 3, and a nitrile group at position 1.
Properties
Molecular Formula |
C8H3FINO |
|---|---|
Molecular Weight |
275.02 g/mol |
IUPAC Name |
2-fluoro-4-formyl-3-iodobenzonitrile |
InChI |
InChI=1S/C8H3FINO/c9-7-5(3-11)1-2-6(4-12)8(7)10/h1-2,4H |
InChI Key |
WXINXKSRTCKPIW-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=C(C(=C1C=O)I)F)C#N |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Fluoro-4-formyl-3-iodobenzonitrile typically involves multi-step organic reactions. One common method is the Suzuki-Miyaura coupling reaction, which is a palladium-catalyzed cross-coupling reaction between an aryl halide and an organoboron compound . This reaction is known for its mild conditions and high functional group tolerance.
Industrial Production Methods
Industrial production of 2-Fluoro-4-formyl-3-iodobenzonitrile may involve large-scale application of the Suzuki-Miyaura coupling reaction, utilizing optimized reaction conditions to maximize yield and purity. The process may include steps such as purification through recrystallization or chromatography to ensure the final product meets industrial standards.
Chemical Reactions Analysis
Types of Reactions
2-Fluoro-4-formyl-3-iodobenzonitrile can undergo various types of chemical reactions, including:
Substitution Reactions: The iodine atom can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation Reactions: The formyl group can be oxidized to a carboxylic acid.
Reduction Reactions: The formyl group can be reduced to an alcohol.
Common Reagents and Conditions
Substitution Reactions: Common reagents include nucleophiles such as amines or thiols, often under basic conditions.
Oxidation Reactions: Reagents like potassium permanganate (KMnO4) or chromium trioxide (CrO3) can be used.
Reduction Reactions: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly employed.
Major Products Formed
Substitution Reactions: Products include various substituted benzonitriles.
Oxidation Reactions: The major product is 2-Fluoro-4-carboxy-3-iodobenzonitrile.
Reduction Reactions: The major product is 2-Fluoro-4-hydroxymethyl-3-iodobenzonitrile.
Scientific Research Applications
2-Fluoro-4-formyl-3-iodobenzonitrile has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: It can be used in the study of enzyme interactions and as a probe in biochemical assays.
Industry: It is used in the production of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of 2-Fluoro-4-formyl-3-iodobenzonitrile depends on its specific application. In biochemical assays, it may interact with enzymes or receptors, altering their activity. The molecular targets and pathways involved can vary widely based on the context of its use.
Comparison with Similar Compounds
Comparison with Structurally Similar Compounds
2-Fluoro-4-formylbenzonitrile (CAS 101048-76-4)
- Structure : Lacks the iodine atom at position 3.
- Applications : Used as a precursor in synthesizing heterocycles or pharmaceuticals, as seen in TCI Chemicals’ catalog entries .
- Key Difference : The iodine atom in 2-fluoro-4-formyl-3-iodobenzonitrile may slow reaction kinetics due to steric effects but could improve regioselectivity in certain reactions.
2-Fluoro-5-formylbenzonitrile (CAS 218301-22-5)
- Structure : Formyl group at position 5 instead of 4.
- Synonym: 3-Cyano-4-fluorobenzaldehyde, highlighting its utility as a bifunctional building block.
3-Bromo-5-fluoro-4-iodoaniline (CAS 2090537-38-3)
- Structure : Substitutes nitrile with an amine group and includes bromine at position 3.
- Biological Relevance : Similar halogenated anilines are intermediates in drug discovery, though the amine group may confer different pharmacokinetic properties compared to nitriles .
- Key Difference : The nitrile group in 2-fluoro-4-formyl-3-iodobenzonitrile enhances electrophilicity, making it more reactive toward nucleophiles.
5-Iodo-2-(trifluoromethyl)phenylacetonitrile
- Structure : Contains a trifluoromethyl group instead of fluorine and an acetonitrile side chain.
- Steric and Electronic Profile : The trifluoromethyl group increases hydrophobicity, while the iodine atom contributes to steric bulk, similar to the target compound .
Data Table: Comparative Analysis of Structural Analogs
Research Findings and Substituent Effects
- Fluorine’s electronegativity enhances ring deactivation, directing electrophilic substitution to specific positions .
- Formyl Group Reactivity : The aldehyde moiety enables condensation reactions (e.g., with amines to form imines), a property shared across analogs like 2-fluoro-5-formylbenzonitrile .
- Carcinogenicity Insights (Indirect): highlights that substituent positions in aromatic amines correlate with biological activity.
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